3-(Trifluoromethylthio)phenylacetic acid
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Overview
Description
3-(Trifluoromethylthio)phenylacetic acid is an organic compound with the molecular formula C9H7F3O2S. It is characterized by the presence of a trifluoromethylthio group attached to a phenylacetic acid moiety. This compound is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethylthio)phenylacetic acid typically involves several steps:
Nitration of Phenol: The process begins with the nitration of phenol to produce 3-nitrophenol.
Formation of Sulfanyl Chloride: 3-nitrophenol is then reacted with thionyl chloride to form 3-nitrophenyl sulfanyl chloride.
Trifluoromethylation: The sulfanyl chloride is subsequently reacted with trifluoromethylthiol to yield 3-(trifluoromethylthio)phenyl sulfanyl chloride.
Acetylation: Finally, the sulfanyl chloride is acetylated to produce this compound[][2].
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow processes can enhance the efficiency and yield of the compound[2][2].
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethylthio)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiol derivatives.
Substitution Products: Halogenated or nitrated derivatives.
Scientific Research Applications
3-(Trifluoromethylthio)phenylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(Trifluoromethylthio)phenylacetic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The trifluoromethylthio group can interact with enzymes and receptors, altering their activity.
Pathways Involved: The compound can modulate oxidative stress pathways and influence cellular signaling processes.
Comparison with Similar Compounds
- 4-(Trifluoromethylthio)phenylacetic acid
- 3-(Trifluoromethyl)phenylacetic acid
- 2-(Trifluoromethylthio)phenylacetic acid
Comparison:
- Uniqueness: 3-(Trifluoromethylthio)phenylacetic acid is unique due to the position of the trifluoromethylthio group on the phenyl ring, which influences its reactivity and biological activity.
- Properties: Compared to its analogs, it exhibits distinct chemical and physical properties, making it suitable for specific applications in pharmaceuticals and materials science .
Properties
IUPAC Name |
2-[3-(trifluoromethylsulfanyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2S/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSTITWGTGMPLTF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)(F)F)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90380702 |
Source
|
Record name | 3-(Trifluoromethylthio)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
239080-04-7 |
Source
|
Record name | 3-[(Trifluoromethyl)thio]benzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=239080-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Trifluoromethylthio)phenylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90380702 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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